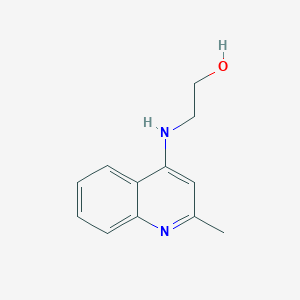

4-(2-Hydroxyethyl)amino-2-methylquinoline

Description

Properties

IUPAC Name |

2-[(2-methylquinolin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-8-12(13-6-7-15)10-4-2-3-5-11(10)14-9/h2-5,8,15H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJABTGEOPFIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364430 | |

| Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-37-3 | |

| Record name | 4-(2-Hydroxyethyl)amino-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)amino-2-methylquinoline typically involves the reaction of 2-methylquinoline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the amino group of 2-methylquinoline, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)amino-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-oxoethyl)amino-2-methylquinoline.

Reduction: Formation of tetrahydro-4-(2-hydroxyethyl)amino-2-methylquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

4-(2-Hydroxyethyl)amino-2-methylquinoline has shown potential as a lead compound in drug discovery due to its ability to interact with biological targets.

- Antiviral Activity : Studies have indicated that this compound exhibits antiviral properties against various viral infections, including dengue virus (DENV). Its mechanism involves inhibiting viral replication in infected cells.

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve apoptosis and ferroptosis pathways, which are critical in cancer therapy.

Enzyme Modulation

The compound acts as a substrate or inhibitor for specific enzymes, making it useful in biochemical assays to study enzyme kinetics and interactions.

- Receptor Activation : It has been identified as an agonist for the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes.

Materials Science

In materials science, this compound is utilized in the synthesis of functionalized polymers and nanomaterials.

- Nanoparticle Modification : The compound can modify nanoparticles to enhance their stability and functionality for applications in drug delivery systems.

| Study | Biological Activity | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antiviral | Inhibition of DENV replication | Huh7 | < 15 | Viral Replication Inhibition |

| Cytotoxicity | Induction of apoptosis | Various cancer lines | < 5 | Apoptosis/Ferroptosis |

| Receptor Modulation | CAR Agonist | COS-1 | < 10 | Receptor Activation |

Case Study 1: Antiviral Activity

A study investigated the effects of this compound on DENV-infected Huh7 cells. The compound significantly reduced viral load without affecting cell viability at lower concentrations, indicating selective antiviral activity.

Case Study 2: Cytotoxicity Profile

In a cytotoxicity assay against various cancer cell lines, the compound exhibited significant cytotoxic effects comparable to established chemotherapeutic agents. The observed mechanisms included both apoptosis and ferroptosis pathways, highlighting its potential as an anticancer therapeutic.

Case Study 3: Receptor Modulation

The interaction of the compound with CAR was explored using luciferase reporter assays. Modifications to the compound's structure enhanced its selectivity towards CAR activation while minimizing off-target effects on other receptors like PXR.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)amino-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituted Hydroxyethylamino Quinolines

- 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b): Structure: Features a hydroxyethyl group at position 3, a methyl group at position 6, and a phenylmethyl group at position 2. Properties: Melting point 129–130°C; ¹H NMR (CDCl₃) shows peaks at δ 1.65 (OH), 2.52 (6-Me), and 3.75 (CH₂OH) . Contrast: Unlike 4-(2-hydroxyethyl)amino-2-methylquinoline, this compound lacks an amino group and instead has a phenylmethyl substituent, which increases lipophilicity.

Amino/Hydroxy-Substituted Quinolines

- 4-Hydroxy-2-methylquinoline: Structure: Hydroxyl group at position 4 and methyl at position 2. Applications: Studied for Alzheimer’s disease treatment due to its ability to inhibit acetylcholinesterase . Contrast: The absence of the hydroxyethylamino group reduces its solubility compared to this compound.

- 4-Amino-2-methyl-3-(2-methylindol-3-yl)methylquinoline: Synthesis: Prepared via nucleophilic substitution of 4-chloroquinolines with phenylhydrazine, followed by rearrangement . Biological Activity: The indolylmethyl group may enhance binding to neurotransmitter receptors, differing from the hydroxyethylamino group’s polar interactions.

Heterocyclic and Aromatic Substitutions

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Structure: Chlorophenyl (position 2) and methoxyphenyl (position 3) groups. Properties: Melting point 223–225°C; synthesized via Pd-catalyzed cross-coupling, highlighting a divergent synthetic route compared to the hydroxyethylamino derivative .

- Hydroxychloroquine (HCQ): Structure: Contains a hydroxyethylamino side chain but linked to a chloroquinoline core. Synthesis: Reductive amination of 4,7-dichloroquinoline with 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine under high-pressure conditions . Contrast: HCQ’s antimalarial activity underscores the importance of the chloroquinoline scaffold, whereas this compound’s applications remain underexplored.

Stability and Reactivity

- 4-Amino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids: Instability: Tertiary amino groups in these analogs undergo rapid decarboxylation in ethanol, limiting their utility . Contrast: this compound’s primary amino group and lack of a carboxylic acid moiety improve stability under similar conditions.

Data Tables

Table 1: Physical and Spectral Properties

Biological Activity

4-(2-Hydroxyethyl)amino-2-methylquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its structural formula, which includes a quinoline core modified with a hydroxyethyl amino group. The molecular formula is , and its CAS number is 116289-37-3. This compound's unique structure contributes to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and inflammation.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound selectively induced apoptosis in resistant cancer cells while sparing normal fibroblasts, suggesting its potential as a targeted anticancer agent .

- Antimicrobial Efficacy : In another investigation, the antimicrobial activity of this compound was evaluated against a range of bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential use in treating bacterial infections .

- Anti-inflammatory Properties : Research has shown that this compound can reduce levels of pro-inflammatory cytokines in vitro. This suggests that it may be beneficial in managing inflammatory conditions such as rheumatoid arthritis .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the efficacy of this compound derivatives. For instance, modifications to the amino group have been explored to improve solubility and bioavailability, which are critical factors for therapeutic applications.

Table 2: Synthesis and Modifications

Q & A

Q. What are the common synthetic routes for preparing 4-(2-hydroxyethyl)amino-2-methylquinoline and its derivatives?

The synthesis of quinoline derivatives typically involves classical protocols such as the Friedländer reaction, Skraup synthesis, and Gould–Jacob methods. For example, 4-hydroxyquinoline derivatives can be synthesized via microwave-assisted condensation using Lewis acids like Bi(OTf)₃, which improves reaction efficiency and yield . Functionalization at the 2- and 4-positions is often achieved using Vilsmeier-Haack reagents for formyl group introduction, followed by nucleophilic substitutions or reductive amination to install hydroxyethyl groups .

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

Structural elucidation relies on a combination of:

- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray crystallography for resolving conformational details (e.g., sofa conformations in dihydroquinolines) .

- FT-IR spectroscopy to identify functional groups like hydroxyl (-OH) and amine (-NH) .

- Mass spectrometry for molecular weight validation and fragmentation analysis .

Q. How is the biological activity of this compound typically evaluated in antimicrobial research?

Antimicrobial screening involves:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Docking studies to assess interactions with microbial enzymes (e.g., DNA gyrase) .

- Structure-activity relationship (SAR) analysis to optimize substituents like trifluoromethyl groups for enhanced activity .

Advanced Research Questions

Q. How can computational methods aid in understanding the structure-activity relationship of this compound derivatives?

Computational approaches include:

- Molecular dynamics simulations to study binding stability with biological targets (e.g., amyloid-beta in Alzheimer’s disease) .

- Density Functional Theory (DFT) to calculate electronic properties influencing reactivity, such as HOMO-LUMO gaps and charge distribution .

- Pharmacophore modeling to identify critical functional groups (e.g., hydroxyethylamine moieties) for antimalarial or antitubercular activity .

Q. What strategies are employed to resolve contradictions in biological activity data across different substituted quinoline derivatives?

Contradictions arise from variations in substituent electronic/steric effects. Mitigation strategies include:

- Systematic SAR studies comparing trifluoromethyl, methyl, and hydroxyethyl groups to isolate activity trends .

- Meta-analysis of in vitro/in vivo data to differentiate assay-specific artifacts (e.g., solubility issues in MIC tests) .

- Crystallographic validation of target binding modes to confirm mechanistic hypotheses .

Q. What advanced reaction optimization techniques have been reported for improving yields in quinoline functionalization reactions?

Key methodologies include:

- Microwave-assisted synthesis to reduce reaction times and enhance regioselectivity (e.g., Bi(OTf)₃-catalyzed condensations) .

- Green chemistry protocols using ionic liquids or ultrasound irradiation to minimize byproducts .

- Late-stage diversification via palladium-catalyzed cross-coupling to introduce diverse substituents at the 8-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.